molecular formula C14H11BrN2 B034896 2-(4-Bromobenzyl)-1H-benzimidazole CAS No. 100622-41-1

2-(4-Bromobenzyl)-1H-benzimidazole

Cat. No.: B034896
CAS No.: 100622-41-1
M. Wt: 287.15 g/mol
InChI Key: RCFICICMGDCINS-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole typically involves the condensation of 4-bromobenzylamine with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate are commonly used for coupling reactions.

Major Products

    Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzyl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It acts as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core can bind to the active site of enzymes, while the bromobenzyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-1H-benzimidazole
  • 2-(4-Methylbenzyl)-1H-benzimidazole
  • 2-(4-Fluorobenzyl)-1H-benzimidazole

Uniqueness

2-(4-Bromobenzyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can participate in various halogen bonding interactions, enhancing its binding properties in biological systems. The bromine atom also makes it a versatile intermediate for further functionalization through substitution reactions.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFICICMGDCINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073001
Record name 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100622-41-1
Record name 2-[(4-Bromophenyl)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100622-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-((4-bromophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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